(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol
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Overview
Description
(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique combination of chlorine atoms and a methylsulfonyl group attached to the indole ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of (5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Methylsulfonyl Group: The chlorinated indole is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Hydroxymethylation: Finally, the indole derivative is hydroxymethylated at the 3 position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative reagents.
Chemical Reactions Analysis
(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
(5,7-Dichloro-1-(methylsulfonyl)indolin-3-yl)methanol can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer effects.
5-Chloroindole: A simpler indole derivative with antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
Molecular Formula |
C10H11Cl2NO3S |
---|---|
Molecular Weight |
296.17 g/mol |
IUPAC Name |
(5,7-dichloro-1-methylsulfonyl-2,3-dihydroindol-3-yl)methanol |
InChI |
InChI=1S/C10H11Cl2NO3S/c1-17(15,16)13-4-6(5-14)8-2-7(11)3-9(12)10(8)13/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
RKXWUJJSKNJMSF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(C2=C1C(=CC(=C2)Cl)Cl)CO |
Origin of Product |
United States |
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